N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring substituted with a bromine atom and a naphthalene moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves multiple steps:
Bromination of 1,3-benzodioxole-5-carboxaldehyde: The starting material, 1,3-benzodioxole-5-carboxaldehyde, undergoes bromination to introduce the bromine atom at the 6-position.
Condensation Reaction: The brominated benzodioxole is then subjected to a condensation reaction with naphthalen-1-ylamine and acetohydrazide under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
Naphthalen-1-ylamine: Another precursor used in the synthesis.
2-(Naphthalen-1-ylamino)acetohydrazide: A structurally similar compound with potential biological activities.
Uniqueness
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide stands out due to its unique combination of a brominated benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H16BrN3O3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H16BrN3O3/c21-16-9-19-18(26-12-27-19)8-14(16)10-23-24-20(25)11-22-17-7-3-5-13-4-1-2-6-15(13)17/h1-10,22H,11-12H2,(H,24,25)/b23-10+ |
InChI Key |
VFMMSYIIQIHKCO-AUEPDCJTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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